molecular formula C19H20FN3O2 B5771385 N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Numéro de catalogue B5771385
Poids moléculaire: 341.4 g/mol
Clé InChI: KGSJFWIWNZGRJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathway of B cells, which are important components of the immune system. Inhibiting BTK with TAK-659 has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide blocks this signaling pathway, leading to reduced B cell activation and proliferation. N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to be a selective and potent inhibitor of BTK, with minimal off-target effects.
Biochemical and physiological effects:
In preclinical studies, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to reduce tumor growth and improve survival rates in various types of lymphomas and leukemias. In autoimmune disorders, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to reduce disease activity and improve clinical outcomes, including joint swelling and pain, in preclinical models and clinical trials. N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate cell membranes and inhibit intracellular BTK signaling. However, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide also has limitations, including its relatively short half-life and potential for off-target effects at higher doses. Careful dose optimization and monitoring of off-target effects are necessary to ensure the validity of experimental results.

Orientations Futures

For N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide may have potential applications in other diseases, such as multiple sclerosis and allergic disorders, which also involve B cell activation and proliferation. Further preclinical and clinical studies are needed to explore the efficacy and safety of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in these diseases.

Méthodes De Synthèse

The synthesis of N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromoacetophenone to form 4-(2-fluorophenyl)-1-phenylpiperazine. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. The synthesis has been optimized to produce high yields and purity of the final product.

Applications De Recherche Scientifique

N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied in preclinical models and clinical trials for its potential therapeutic applications. In cancer, BTK is overexpressed in certain types of lymphomas and leukemias, and inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown promising results in reducing tumor growth and improving survival rates. In autoimmune disorders, BTK plays a role in the activation of B cells, which contribute to the pathogenesis of diseases such as rheumatoid arthritis and lupus. Inhibiting BTK with N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has shown efficacy in reducing disease activity and improving clinical outcomes in preclinical models and clinical trials.

Propriétés

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-16-8-6-15(7-9-16)19(25)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJFWIWNZGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.